1-Piperidinecarboxylic acid, 4-amino-4-(2,6-dimethylphenyl)-, phenylmethyl ester
Overview
Description
1-Piperidinecarboxylic acid, 4-amino-4-(2,6-dimethylphenyl)-, phenylmethyl ester is a complex organic compound with the molecular formula C21H26N2O2 and a molecular weight of 338.4433 . This compound is part of the piperidine family, which is known for its diverse applications in medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of 1-Piperidinecarboxylic acid, 4-amino-4-(2,6-dimethylphenyl)-, phenylmethyl ester typically involves multi-step organic reactions. The process often starts with the preparation of the piperidine ring, followed by the introduction of the amino and dimethylphenyl groups. The final step involves esterification with phenylmethyl ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .
Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. These methods are designed to meet the high demand for this compound in various applications.
Chemical Reactions Analysis
1-Piperidinecarboxylic acid, 4-amino-4-(2,6-dimethylphenyl)-, phenylmethyl ester undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the amino or ester groups are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Piperidinecarboxylic acid, 4-amino-4-(2,6-dimethylphenyl)-, phenylmethyl ester has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of drugs targeting neurological disorders and pain management.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Piperidinecarboxylic acid, 4-amino-4-(2,6-dimethylphenyl)-, phenylmethyl ester involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
When compared to similar compounds, 1-Piperidinecarboxylic acid, 4-amino-4-(2,6-dimethylphenyl)-, phenylmethyl ester stands out due to its unique structural features and versatile applications. Similar compounds include:
1-Pyrrolidinecarboxylic acid, 3-[(3-bromophenyl)cyanomethyl]-, 1,1-dimethylethyl ester: This compound shares a similar piperidine ring structure but differs in its functional groups and applications.
Other piperidine derivatives: These compounds may have variations in the amino, ester, or phenyl groups, leading to different chemical properties and uses.
Properties
IUPAC Name |
benzyl 4-amino-4-(2,6-dimethylphenyl)piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-16-7-6-8-17(2)19(16)21(22)11-13-23(14-12-21)20(24)25-15-18-9-4-3-5-10-18/h3-10H,11-15,22H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYPZULEEBWEJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2(CCN(CC2)C(=O)OCC3=CC=CC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901133829 | |
Record name | 1-Piperidinecarboxylic acid, 4-amino-4-(2,6-dimethylphenyl)-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901133829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1823843-45-3 | |
Record name | 1-Piperidinecarboxylic acid, 4-amino-4-(2,6-dimethylphenyl)-, phenylmethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1823843-45-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinecarboxylic acid, 4-amino-4-(2,6-dimethylphenyl)-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901133829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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